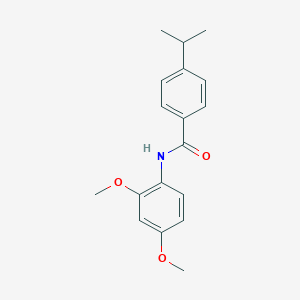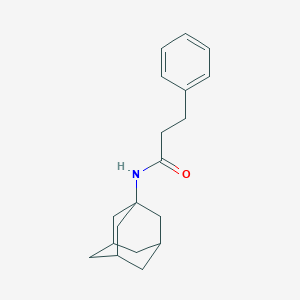![molecular formula C18H21NO4 B253333 2,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B253333.png)
2,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide, commonly known as 25I-NBOMe, is a synthetic psychedelic drug that belongs to the phenethylamine family. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. Since then, it has gained popularity as a recreational drug due to its potent hallucinogenic effects. However, it has also been the subject of scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of 25I-NBOMe involves its binding to the 5-HT2A receptor, which leads to the activation of intracellular signaling pathways. This results in the modulation of neurotransmitter release, leading to altered perception, mood, and cognition. Additionally, 25I-NBOMe has been found to have a high affinity for the sigma-1 receptor, which is involved in the regulation of pain, cognition, and neuroprotection.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 25I-NBOMe are primarily mediated by its binding to the 5-HT2A receptor. This leads to altered perception, mood, and cognition, as well as changes in heart rate, blood pressure, and body temperature. Additionally, 25I-NBOMe has been found to have anti-inflammatory and neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 25I-NBOMe in lab experiments is its high potency, which allows for the study of its effects at low concentrations. Additionally, its synthetic nature allows for the production of pure, high-quality samples for research purposes. However, one limitation is its potential for abuse, which may limit its availability for research purposes. Additionally, its potent hallucinogenic effects may make it difficult to study its effects in a controlled laboratory setting.
将来の方向性
There are several future directions for the research of 25I-NBOMe. One area of interest is its potential therapeutic applications in the treatment of mood disorders and neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and the long-term effects of its use. Finally, research is needed to develop safer and more effective psychedelic drugs for therapeutic use.
合成法
The synthesis method of 25I-NBOMe involves the reaction of 2,4-dimethoxybenzaldehyde with 4-methoxyphenethylamine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with benzoyl chloride to yield 25I-NBOMe. This synthesis method has been optimized to produce high yields of pure 25I-NBOMe, making it a viable option for large-scale production.
科学的研究の応用
25I-NBOMe has been the subject of scientific research due to its potential therapeutic applications. It has been found to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This makes it a potential candidate for the treatment of depression, anxiety, and other mood disorders. Additionally, 25I-NBOMe has been found to have anti-inflammatory and neuroprotective properties, which may have applications in the treatment of neurodegenerative diseases.
特性
分子式 |
C18H21NO4 |
|---|---|
分子量 |
315.4 g/mol |
IUPAC名 |
2,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide |
InChI |
InChI=1S/C18H21NO4/c1-12(13-5-7-14(21-2)8-6-13)19-18(20)16-10-9-15(22-3)11-17(16)23-4/h5-12H,1-4H3,(H,19,20) |
InChIキー |
WUUDCMGZNBIMSK-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)C2=C(C=C(C=C2)OC)OC |
正規SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)C2=C(C=C(C=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6-(5-Nitro-2-furyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253278.png)
![3-(1-Adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamine](/img/structure/B253280.png)



![N-[2-(dimethylamino)ethyl]-2-phenoxybutanamide](/img/structure/B253326.png)

![5-[Benzyl(propan-2-yl)amino]pent-3-yn-2-ol](/img/structure/B253334.png)
